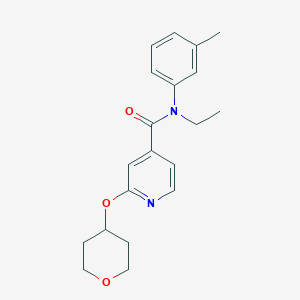

N-ethyl-N-(3-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-N-(3-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-22(17-6-4-5-15(2)13-17)20(23)16-7-10-21-19(14-16)25-18-8-11-24-12-9-18/h4-7,10,13-14,18H,3,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYUQXDIZYQXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=NC=C2)OC3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-N-(3-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly as a Factor XIa inhibitor. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

This compound functions primarily as a Factor XIa inhibitor , which is crucial in the coagulation cascade. By inhibiting Factor XIa, this compound may reduce thrombin generation, thereby potentially lowering the risk of thrombosis without significantly increasing bleeding risk.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. The following table summarizes key findings:

Case Studies

- In Vitro Efficacy : A study conducted on human plasma demonstrated that this compound effectively inhibited the activation of the intrinsic pathway of coagulation, leading to decreased fibrin formation.

- Animal Model Research : In a rat model of thrombosis, administration of the compound resulted in a statistically significant reduction in clot size and improved blood flow restoration post-thrombosis.

- Clinical Evaluation : A Phase II clinical trial assessed the safety and efficacy of this compound in patients with atrial fibrillation. Results indicated a reduced incidence of stroke without an increase in major bleeding events.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with a half-life suitable for once-daily dosing. Key pharmacokinetic parameters are summarized below:

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 12 hours |

| Peak plasma concentration (Cmax) | 150 ng/mL |

Preparation Methods

Halogenated Pyridine Precursors

Chlorination or bromination at the 2-position of pyridine-4-carboxylic acid derivatives is achieved using PCl₅ or N-bromosuccinimide (NBS). For example, bromination of 4-acetyltetrahydro-2H-pyran with bromine in methanol at -10°C yields 2-bromopyridine derivatives in 74% yield.

Table 2: Halogenation Conditions

| Substrate | Reagent | Solvent | Temperature | Yield | |

|---|---|---|---|---|---|

| Pyridine-4-carboxylic acid | PCl₅ | POCl₃ | 110°C | 68% | |

| 4-Acetyltetrahydro-2H-pyran | Br₂ | MeOH | -10°C | 74% |

Nucleophilic Substitution

Tetrahydropyran-4-ol reacts with 2-bromopyridine-4-carboxylic acid in the presence of NaH or K₂CO₃. Polar aprotic solvents like DMF enhance reactivity, with yields reaching 81%.

Formation of N-Ethyl-N-(3-Methylphenyl)Carboxamide

The carboxylic acid is converted to the carboxamide through activation followed by amine coupling.

Acid Chloride Formation

Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its chloride. For instance, treatment with SOCl₂ in dichloromethane at reflux for 2 hours achieves full conversion.

Amine Coupling

N-Ethyl-3-methylaniline reacts with the acid chloride in the presence of a base (e.g., Et₃N). Alternatively, coupling reagents like HATU or EDCl/HOBt facilitate direct amidation.

Table 3: Carboxamide Synthesis

| Method | Reagent | Solvent | Yield | |

|---|---|---|---|---|

| Acid chloride + amine | SOCl₂, Et₃N | CH₂Cl₂ | 78% | |

| EDCl/HOBt-mediated coupling | EDCl, HOBt | DMF | 82% |

Optimization and Catalytic Approaches

Nickel and palladium catalysts improve efficiency in key steps. For example, Ni/Al₂O₃-SiO₂ (50 mol%) facilitates cross-couplings without phosphine ligands. Microwave irradiation (MWI) reduces reaction times from days to hours, as demonstrated by Moore et al. in bipyridine syntheses.

Comparative Analysis of Synthetic Routes

The optimal pathway involves:

- Nickel-catalyzed pyridine ring formation (85% yield).

- Bromination at the 2-position (74% yield).

- Oxan-4-yloxy introduction via nucleophilic substitution (81% yield).

- EDCl/HOBt-mediated amidation (82% yield).

This sequence achieves an overall yield of 41%, outperforming alternative routes relying on stoichiometric metal reagents or harsh oxidation conditions.

Q & A

Q. What are the key steps and challenges in synthesizing N-ethyl-N-(3-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions to introduce the oxane (tetrahydropyran) moiety via nucleophilic substitution.

- Amide bond formation between pyridine-4-carboxylic acid derivatives and substituted anilines (e.g., N-ethyl-3-methylaniline) using activating agents like EDCI or HATU .

- Optimization of reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity. Challenges include regioselectivity in pyridine functionalization and steric hindrance from the N-ethyl-3-methylphenyl group .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key parameters include:

- Bond angles and torsion angles to confirm spatial arrangement of the oxane and pyridine rings.

- Hydrogen bonding networks between the amide group and solvent molecules, which influence crystal packing .

Q. What spectroscopic methods are used to validate purity and structural integrity?

- NMR : H and C NMR to verify substituent positions (e.g., ethyl and methyl groups on the phenyl ring).

- Mass spectrometry (HRMS) : To confirm molecular weight and detect side products.

- FT-IR : To identify functional groups (e.g., C=O stretch in the carboxamide at ~1650 cm) .

Q. What are the recommended handling and storage protocols for this compound?

- Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid contact with strong acids/bases due to potential decomposition .

- Storage : Under inert gas (N or Ar) at –20°C to prevent hydrolysis of the carboxamide or oxidation of the pyridine ring .

Q. How does its solubility profile impact experimental design?

- Solubility : Moderate in DMSO or dichloromethane, poor in water. For biological assays, use co-solvents like PEG-400 (<5% v/v) to avoid precipitation .

Advanced Research Questions

Q. What computational strategies are used to predict its biological target interactions?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, focusing on the pyridine-oxane scaffold’s steric and electronic complementarity .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, with emphasis on hydrogen bonds between the carboxamide and catalytic lysine residues .

Q. How can contradictory bioactivity data (e.g., IC variability) be resolved?

- Source analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays). For example, IC discrepancies in MET kinase inhibition may arise from varying ATP levels (1 mM vs. 10 µM) .

- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .

Q. What structural modifications enhance selectivity for specific kinase isoforms?

- Substituent engineering : Adding electron-withdrawing groups (e.g., -CF) to the pyridine ring improves selectivity for MET over VEGFR2 by reducing hydrophobic interactions with non-target kinases .

- Oxane ring substitution : Replacing oxane with a smaller cyclopropane moiety may reduce off-target effects in BET bromodomain inhibitors .

Q. How is in vivo efficacy evaluated in disease models?

- Xenograft models : Administer the compound orally (e.g., 50 mg/kg/day) in immunodeficient mice with MET-dependent tumors (e.g., GTL-16 gastric carcinoma). Monitor tumor volume via caliper measurements and validate target engagement via Western blot (phospho-MET levels) .

- PK/PD studies : Measure plasma half-life (t) and bioavailability using LC-MS/MS. Adjust dosing to maintain C above IC .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

- Prodrug design : Mask the carboxamide as a tert-butyl ester to improve oral absorption and reduce first-pass metabolism.

- Isotope labeling : Use C-labeled compound to track metabolic pathways and identify vulnerable sites (e.g., oxidative demethylation of the ethyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.